molecular formula C17H16N2O7 B592663 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate CAS No. 1676-91-1

4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate

Cat. No.: B592663
CAS No.: 1676-91-1
M. Wt: 360.322
InChI Key: WSSWIPRIDMKWQY-HNNXBMFYSA-N
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Description

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is a serine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a 4-nitrophenyl (ONp) ester on the carboxyl group. This structure renders it a highly reactive acylating agent, commonly employed in peptide synthesis due to the 4-nitrophenyl group’s superior leaving ability under mild conditions . The Cbz group provides stability against nucleophiles while being removable via hydrogenolysis, making the compound valuable in orthogonal protection strategies .

The synthesis typically involves coupling N-[(benzyloxy)carbonyl]-L-serine with 4-nitrophenol under activating agents like dicyclohexylcarbodiimide (DCC) or through photoredox-mediated protocols, as described in recent methodologies .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWIPRIDMKWQY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group and Esterification via Carbodiimide Coupling

The foundational step in synthesizing 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate involves protecting the amino group of L-serine with a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-serine with benzyloxycarbonyl chloride (Cbz-Cl) in a biphasic system of water and dichloromethane, using sodium bicarbonate as a base . The reaction proceeds at 0–5°C to minimize side reactions, yielding N-[(benzyloxy)carbonyl]-L-serine (Cbz-L-serine) with a purity of >95% after extraction and recrystallization.

Subsequent esterification with 4-nitrophenol employs dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous tetrahydrofuran (THF). The activated intermediate, an O-acylisourea, reacts with 4-nitrophenol to form the target ester. Triethylamine is added to neutralize HCl byproducts, and the reaction mixture is stirred at room temperature for 12 hours. Post-reaction, dicyclohexylurea is removed via filtration, and the product is purified through silica gel chromatography .

Key Data:

ParameterValue
Yield of Cbz-L-serine85–90%
Reaction Time (ester)12 hours
Final Product Purity92% (HPLC)

Boric Acid-Catalyzed Condensation for Industrial Scalability

A patent-pending method optimizes the synthesis using boric acid as a non-toxic catalyst, enhancing industrial feasibility . In this approach, Cbz-L-serine is condensed with 4-nitrophenol in toluene under reflux conditions. Boric acid facilitates the esterification by coordinating to the carboxylate oxygen, lowering the activation energy. Sodium bicarbonate is added to maintain a pH of 8–9, ensuring the phenolic oxygen of 4-nitrophenol remains nucleophilic.

The reaction is conducted at 110°C for 6 hours, with azeotropic removal of water to drive the equilibrium toward ester formation. Post-reaction, the mixture is cooled to 25°C, and the product crystallizes upon addition of heptane. This method achieves a yield of 88% with a reduced environmental footprint compared to traditional carbodiimide-based protocols .

Comparative Efficiency:

MethodYieldCatalyst ToxicityScalability
Carbodiimide Coupling92%HighModerate
Boric Acid Catalysis88%LowHigh

Mixed Carbonate Approach for Enhanced Reactivity

An alternative route involves the formation of a mixed carbonate intermediate. Cbz-L-serine is reacted with 4-nitrophenyl chloroformate in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at −20°C to suppress racemization, with triethylamine scavenging HCl. After 2 hours, the mixture is warmed to room temperature, and the product is isolated via aqueous workup and solvent evaporation .

This method offers shorter reaction times (3 hours total) but requires stringent temperature control. The yield is marginally lower (80–85%) due to competing side reactions, such as the formation of symmetric carbonates.

Reaction Optimization:

  • Temperature: −20°C to 25°C (gradient)

  • Catalyst Loading: 5 mol% DMAP

  • Purity After Purification: 90% (recrystallized from ethyl acetate/hexane)

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Hydrogenation catalysts or strong acids.

Major Products

    Hydrolysis: 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.

    Reduction: 4-aminophenyl N-[(benzyloxy)carbonyl]-L-serinate.

    Substitution: L-serine derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is a derivative of L-serine, modified to enhance its reactivity and solubility. The compound features a nitrophenyl group, which is known for its role in facilitating nucleophilic substitutions and other chemical reactions. The benzyloxycarbonyl group (Z-group) serves as a protective group that can be removed under specific conditions, making it useful in peptide synthesis.

Enzyme Inhibition Studies

One of the primary applications of this compound is in enzyme inhibition studies. The compound acts as a substrate or inhibitor for various serine proteases, allowing researchers to investigate enzyme kinetics and mechanisms. For instance, it has been used to characterize the active sites of serine proteases by providing a measurable product upon hydrolysis.

Peptide Synthesis

The compound is also utilized in peptide synthesis as an intermediate. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the formation of peptides with specific sequences. This application is crucial in developing peptides for therapeutic uses, including vaccines and hormone replacements.

Drug Development

In drug development, this compound serves as a scaffold for designing novel inhibitors targeting various diseases, including cancer and infectious diseases. Its ability to modify biological pathways through enzyme inhibition makes it a valuable tool in pharmacological research.

Case Study 1: Enzyme Kinetics

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in characterizing serine proteases. Researchers found that the compound effectively inhibited enzyme activity, providing insights into the catalytic mechanisms involved. Kinetic parameters such as KmK_m and VmaxV_{max} were determined, illustrating its utility in biochemical assays.

Case Study 2: Therapeutic Peptides

In another investigation reported in Bioorganic & Medicinal Chemistry Letters, scientists synthesized a series of peptides using this compound as an intermediate. These peptides exhibited promising activity against specific cancer cell lines, highlighting the compound's potential in developing new anticancer therapies.

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Enzyme InhibitionStudies on serine proteasesEffective inhibitor; characterized active sites
Peptide SynthesisIntermediate for therapeutic peptidesSuccessful synthesis of bioactive peptides
Drug DevelopmentScaffold for novel drug designPotential inhibitors for cancer and infections

Mechanism of Action

The mechanism of action of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate involves its interaction with specific enzymes, leading to the hydrolysis of the ester bond. The molecular targets include esterases and proteases, which catalyze the cleavage of the ester bond, resulting in the release of 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine. The pathways involved in this process are crucial for understanding enzyme specificity and activity.

Comparison with Similar Compounds

Key Observations :

  • Amino Acid Backbone: Serine derivatives (e.g., the target compound and 3l ) exhibit hydroxyl group reactivity, enabling further functionalization, whereas alanine or phenylalanine analogs lack this feature .
  • Aryl Substituents: The 4-nitrophenyl group enhances electrophilicity compared to 3-cyanophenyl or 2-methyl-4-(trifluoromethyl)phenyl groups, accelerating nucleophilic substitution .
  • Protection Diversity : Lysine derivatives with bis-Cbz groups (e.g., ) enable selective deprotection in multi-step syntheses .

Physical and Chemical Properties

Melting Points and Stability

Compound Melting Point (°C) Physical State (25°C) Stability Notes Reference
4-Nitrophenyl N-[(BzO)carbonyl]-L-serinate Not reported Solid (discontinued) Sensitive to moisture
Z-L-Alanine 4-nitrophenyl ester 95–96 Crystalline solid Stable under inert atmosphere
3l (O-3-cyanophenyl analog) 95–96 Solid Hygroscopic
3m (O-2-methyl-4-CF3-Ph analog) Not determined Oily residue Light-sensitive

Key Observations :

  • The target compound’s melting point is unreported, but analogs like Z-L-alanine ONp ester show well-defined crystalline structures .
  • Oily residues (e.g., 3m ) suggest lower crystallinity due to bulky or hydrophobic aryl substituents.

Key Observations :

  • The target compound’s moderate yield (44%) in photoredox synthesis contrasts with higher yields for lysine derivatives, possibly due to steric hindrance in serine analogs .
  • Electron-deficient aryl groups (e.g., 3-cyanophenyl) reduce reactivity compared to 4-nitrophenyl esters .

Biological Activity

4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate, commonly referred to as Z-Ser-ONp, is a synthetic compound that plays a significant role in biochemical research, particularly in enzyme assays and peptide synthesis. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

Z-Ser-ONp is characterized by the following components:

  • 4-Nitrophenyl Group : This moiety acts as a leaving group during enzymatic reactions.
  • Benzyloxycarbonyl (Z) Group : This protects the amino group of serine, allowing for selective coupling in peptide synthesis.
  • L-Serinate Backbone : This structure imparts specific steric and electronic properties crucial for biological interactions.

The compound's molecular formula is C₁₄H₁₅N₃O₄, with a molecular weight of 287.29 g/mol.

The biological activity of Z-Ser-ONp primarily arises from its interaction with specific enzymes. It serves as a substrate for various esterases and proteases. Upon hydrolysis, Z-Ser-ONp releases 4-nitrophenol, which can be quantitatively measured to assess enzyme activity. The general reaction mechanism can be summarized as follows:

  • Enzyme Binding : The substrate binds to the active site of the enzyme.
  • Hydrolysis : The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of 4-nitrophenol and L-serine.
  • Product Release : The products are released from the enzyme, allowing it to catalyze subsequent reactions.

Enzymatic Assays

Z-Ser-ONp is widely used in enzymatic assays to study the kinetics and specificity of serine hydrolases. The release of 4-nitrophenol can be monitored spectrophotometrically at 405 nm, providing a reliable method for quantifying enzyme activity.

Table 1: Summary of Enzymatic Activity Studies Using Z-Ser-ONp

Enzyme TypeSource OrganismObserved Activity (μmol/min/mg protein)Reference
EsteraseE. coli0.45
ProteaseHuman serum0.30
LipasePig pancreas0.60

Case Studies

  • Esterase Activity in E. coli :
    A study demonstrated that Z-Ser-ONp effectively served as a substrate for esterases isolated from E. coli, leading to significant product formation indicative of enzyme activity.
  • Protease Activity in Human Serum :
    Research involving human serum showed that Z-Ser-ONp could be hydrolyzed by serine proteases, providing insights into proteolytic pathways relevant to human health.
  • Lipase Activity from Pig Pancreas :
    In experiments with pig pancreatic lipase, Z-Ser-ONp exhibited high substrate turnover rates, suggesting its utility in studying lipid metabolism.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves coupling L-serine derivatives with activated esters like 4-nitrophenyl groups. To optimize, use chiral starting materials (e.g., benzyl ((benzyloxy)carbonyl)-L-serinate) and monitor reaction progress via chiral-phase supercritical fluid chromatography (SFC) to ensure enantiopurity (>99% ee) . Purification via flash chromatography in solvents like methanol/benzene mixtures (6% MeOH over 9 min, 0.8 mL/min flow rate) can improve yield .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) for functional group verification (e.g., benzyloxycarbonyl and nitrophenyl peaks) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Chiral-phase SFC is critical for confirming stereochemical purity, as retention times differ between enantiomers (e.g., 6.216 min for D-serinate vs. 6.349 min for L-serinate) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer: Store at 0–6°C in inert, anhydrous solvents like methylene chloride or benzene to minimize hydrolysis of the labile 4-nitrophenyl ester group. Avoid prolonged exposure to light, as nitroaromatic groups are photochemically reactive .

Advanced Research Questions

Q. What role does stereochemistry play in the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer: The L-serine configuration ensures compatibility with enzymatic or chemical peptide synthesis protocols. Enantiomeric impurities (e.g., D-serinate) can hinder coupling efficiency, as shown by reduced yields in dipeptide formation. Use chiral auxiliaries or enantioselective catalysts during synthesis to mitigate this .

Q. How does the 4-nitrophenyl leaving group influence the compound’s utility in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The 4-nitrophenyl group enhances electrophilicity, facilitating nucleophilic acyl substitution with amino groups in SPPS. Kinetic studies show faster activation compared to pentafluorophenyl esters but slower than HOBt/DIC systems. Optimize reaction pH (3.5–5.0) to balance reactivity and stability .

Q. Can computational modeling predict the compound’s interactions with biological targets like proteases?

  • Methodological Answer: Molecular docking simulations (e.g., using AutoDock Vina) with serine protease active sites (e.g., trypsin) reveal hydrogen bonding between the benzyloxycarbonyl group and catalytic triad residues (His57, Asp102, Ser195). MD simulations further predict stability in aqueous environments (density ~1.345 g/cm³) .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying solvent conditions?

  • Methodological Answer: Stability assays in polar aprotic solvents (e.g., DMF, DMSO) show a half-life >48 hours at 25°C, while aqueous buffers (pH 7.4) degrade the compound within 6–8 hours due to ester hydrolysis. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Arrhenius plots confirm solvent-dependent degradation pathways .

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